molecular formula C17H12N2O6 B11107914 2-(2-hydroxyethyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione

2-(2-hydroxyethyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11107914
M. Wt: 340.29 g/mol
InChI Key: SROZHZFCFGALBJ-UHFFFAOYSA-N
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Description

2-(2-hydroxyethyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a hydroxyethyl group, a nitrophenyl group, and an isoindole dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-nitrobenzoyl chloride with 2-(2-hydroxyethyl)isoindoline-1,3-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-hydroxyethyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, while the hydroxyethyl group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(2-hydroxyethyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione: Similar structure but with a different position of the nitro group.

    2-(2-hydroxyethyl)-5-[(3-chlorophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

2-(2-hydroxyethyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H12N2O6

Molecular Weight

340.29 g/mol

IUPAC Name

2-(2-hydroxyethyl)-5-(3-nitrobenzoyl)isoindole-1,3-dione

InChI

InChI=1S/C17H12N2O6/c20-7-6-18-16(22)13-5-4-11(9-14(13)17(18)23)15(21)10-2-1-3-12(8-10)19(24)25/h1-5,8-9,20H,6-7H2

InChI Key

SROZHZFCFGALBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCO

Origin of Product

United States

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